methyl 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoate
Overview
Description
Methyl 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoate is a compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with a butyl group and a thioester moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of methyl 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoate involves several steps. One common method includes the condensation of tert-butyl-substituted isatins with thiosemicarbazide, followed by cyclization to form the triazinoindole core . The final step involves the esterification of the resulting compound with methyl propanoate under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Methyl 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoate can undergo various chemical reactions, including:
Scientific Research Applications
Methyl 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoate involves its interaction with molecular targets such as iron ions. The compound can chelate iron, thereby inhibiting iron-dependent processes in cells . This chelation can lead to the disruption of cellular functions, induction of apoptosis, and inhibition of cell proliferation, particularly in cancer cells . The pathways involved include the mitochondrial pathway of apoptosis, where the compound affects the balance of pro- and anti-apoptotic proteins .
Comparison with Similar Compounds
Methyl 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoate can be compared with other triazinoindole derivatives such as:
8-(tert-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: This compound has similar biological activities but differs in the substitution pattern, which can affect its lipophilicity and biological activity.
9-(tert-butyl)-6H-indolo[2,3-b]quinoxaline: Another related compound with a different fused ring system, showing distinct DNA intercalating properties and antiviral activity.
The uniqueness of methyl 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoate lies in its specific substitution pattern and the presence of the thioester moiety, which can influence its reactivity and biological properties.
Properties
IUPAC Name |
methyl 2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-4-5-10-21-13-9-7-6-8-12(13)14-15(21)18-17(20-19-14)24-11(2)16(22)23-3/h6-9,11H,4-5,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQHGRIEADMWFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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